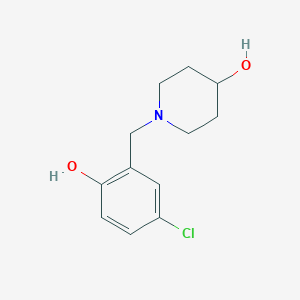

1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c13-10-1-2-12(16)9(7-10)8-14-5-3-11(15)4-6-14/h1-2,7,11,15-16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFCPYRIIYFZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidin-4-ol with 5-Chloro-2-hydroxybenzyl Halide

- Starting materials: Piperidin-4-ol and 5-chloro-2-hydroxybenzyl chloride or bromide.

- Reaction conditions: Typically, the reaction is carried out in an aprotic solvent such as acetonitrile or ethanol under reflux conditions.

- Base: Cesium carbonate or potassium carbonate is used to deprotonate the piperidin-4-ol, enhancing nucleophilicity.

- Procedure: The piperidin-4-ol is reacted with the benzyl halide in the presence of base under reflux overnight. The reaction progress is monitored by TLC.

- Workup: After completion, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The crude product is purified by column chromatography.

This method is consistent with general procedures used for piperidinol derivatives synthesis, as described in related piperidin-4-ol compounds synthesis.

Alternative Synthetic Routes

- Epoxide Ring Opening: Using chiral epoxides such as (S)-(+)-epichlorohydrin reacted with substituted phenols followed by reaction with piperidine derivatives to form piperidinols.

- Hydrazide Cyclization: For related heterocyclic compounds, hydrazides react with carbon disulfide in alcoholic KOH solution followed by acidification to form oxadiazole rings, which can be adapted for functionalization of the benzyl moiety.

Detailed Reaction Scheme Example (Hypothetical)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-Chloro-2-hydroxybenzyl chloride, piperidin-4-ol, Cs2CO3, acetonitrile, reflux, overnight | Alkylation of piperidin-4-ol with benzyl chloride to form 1-(5-chloro-2-hydroxybenzyl)piperidin-4-ol |

| 2 | Filtration, solvent evaporation, silica gel chromatography | Purification of the crude product |

Analytical Data and Characterization

Typical characterization includes:

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR to confirm the aromatic substitution pattern and the piperidine ring environment.

- Mass Spectrometry: To confirm molecular weight (241.71 g/mol).

- IR Spectroscopy: To verify hydroxyl and aromatic groups.

- Melting Point and Purity: Confirmed by chromatographic methods.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Piperidin-4-ol, 5-chloro-2-hydroxybenzyl chloride |

| Solvent | Acetonitrile, ethanol |

| Base | Cesium carbonate, potassium carbonate |

| Temperature | Reflux (approx. 80-100°C) |

| Reaction Time | Overnight (12-24 hours) |

| Purification | Silica gel column chromatography |

| Yield (Typical) | 40-60% (based on related compounds) |

| Characterization | NMR, MS, IR |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to remove the chlorine atom or modify the benzene ring.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids, and their derivatives.

Reduction Products: Chloro-substituted benzene derivatives and modified piperidin-4-ol derivatives.

Substitution Products: Alkylated or arylated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: It has been evaluated for its biological activity, including potential use as a therapeutic agent.

Medicine: Research has explored its use in drug development, particularly for treating diseases such as HIV.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperidin-4-ol Derivatives

The following table summarizes key structural and functional differences between 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol and similar compounds:

Halogen Substituents

- Chlorine vs. Bromine/Fluorine: Chlorine in the 5-position (target compound) provides moderate electronegativity and lipophilicity, balancing solubility and membrane permeability.

- Trifluoromethyl Groups : PIPD1’s 3-CF3 group () significantly enhances antimicrobial activity, likely due to strong electron-withdrawing effects and improved target affinity .

Hydroxyl Group Positioning

- 4-OH vs. 3-OH : RB-005 (4-OH) exhibits 15-fold selectivity for SK1 over SK2, whereas its 3-OH analog (RB-019) shows reduced selectivity (6.1-fold). This highlights the critical role of hydroxyl positioning in enzyme interaction .

Aromatic vs. Aliphatic Substituents

- Pyrimidinyl-Indolyl (Z3777013540) : The aromatic heterocycles in Z3777013540 () improve CNS penetration, as evidenced by high BBB scores, compared to the target compound’s simpler benzyl group .

- Alkyl Chains (RB-005) : The 4-octylphenethyl group in RB-005 enhances hydrophobic interactions with SK1, demonstrating how aliphatic chains can fine-tune selectivity .

Physicochemical and Pharmacokinetic Properties

Hydrogen Bonding and Solubility

- Dimeric structures (e.g., UL7) exhibit reduced solubility due to increased molecular weight and rigidity .

Lipophilicity and logP

- Halogen substituents directly influence logP:

Crystal Packing and Conformation

- Piperidine rings in analogs like 4-(4-chlorophenyl)-4-hydroxypiperidinium () adopt chair conformations, stabilized by intramolecular hydrogen bonds. Similar conformations in the target compound may enhance crystallinity and stability .

Biological Activity

1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Chemical Formula : C12H16ClN1O2

- Molecular Weight : Approximately 239.72 g/mol

The presence of a chloro substituent and a hydroxyl group on the benzyl moiety contributes to its biological activity.

Biological Activity Overview

1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol has been investigated for various biological activities, particularly its effects on neurotransmitter systems and potential therapeutic applications in neurodegenerative diseases.

The compound primarily interacts with serotonin receptors and acetylcholinesterase (AChE), which are critical targets in the treatment of Alzheimer's disease and other cognitive disorders. The dual action of inhibiting AChE while modulating serotonin receptors may enhance cognitive function and memory retention.

In Vitro Studies

-

Acetylcholinesterase Inhibition :

- Studies have shown that 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol exhibits significant AChE inhibitory activity, which is crucial for increasing acetylcholine levels in the brain, thereby improving synaptic transmission associated with memory and learning.

-

Serotonin Receptor Modulation :

- The compound acts as an agonist for the 5-HT4 receptor and antagonist for the 5-HT6 receptor. This dual action enhances cholinergic neurotransmission and promotes neuroprotection by favoring non-amyloidogenic pathways for amyloid precursor protein cleavage.

In Vivo Studies

Recent animal model studies demonstrated that administration of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol resulted in improved performance in memory tasks, indicating its potential as a cognitive enhancer:

| Study | Model | Dosage | Results |

|---|---|---|---|

| Lecoutey et al. (2019) | Scopolamine-induced amnesia in mice | 0.3 mg/kg | Significant improvement in memory performance |

| Yahiaoui et al. (2016) | Object recognition test | Varies | Enhanced memory retention observed |

Case Studies

-

Cognitive Enhancement :

- In a study by Lecoutey et al., the compound was shown to reverse memory deficits induced by scopolamine, suggesting its utility in treating cognitive decline associated with Alzheimer's disease.

-

Neuroprotective Effects :

- Research indicated that chronic administration led to increased levels of neurotrophic factors, supporting neuronal survival and function, which are critical in neurodegenerative conditions.

Comparative Analysis with Related Compounds

The biological activity of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol can be compared to other piperidine derivatives regarding their AChE inhibition and serotonin receptor interactions:

| Compound | AChE Inhibition (IC50) | 5-HT4 Agonist Activity | 5-HT6 Antagonist Activity |

|---|---|---|---|

| 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol | Low µM range | Yes | Yes |

| Donepezil (standard AChE inhibitor) | Low nM range | No | No |

| Rivastigmine | Low nM range | No | No |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol?

- Methodological Answer : Synthesis typically involves reductive amination between 5-chloro-2-hydroxybenzaldehyde and piperidin-4-ol. Sodium borohydride or other reducing agents are used under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>70%) and purity (>95%) . Confirm structure using H NMR (e.g., aromatic protons at δ 7.2–6.8 ppm, piperidine protons at δ 3.5–2.8 ppm) and mass spectrometry (e.g., [M+H]+ at m/z 268) .

Q. How is the purity and stability of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol validated in research settings?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Stability studies under varying pH (2–9), temperature (4°C–40°C), and light exposure reveal degradation products. Use LC-MS to identify oxidative byproducts (e.g., quinone formation from the hydroxybenzyl group) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion; in case of exposure, rinse with water and seek medical attention. Waste disposal follows hazardous organic waste guidelines. Toxicity data (e.g., LD50 in rodents) should be referenced from structurally similar piperidine derivatives .

Advanced Research Questions

Q. What experimental strategies are used to investigate the serotonin receptor antagonism of this compound?

- Methodological Answer : Functional assays like cAMP GloSensor in HEK293T cells transfected with 5-HT1F receptors. Pre-treat cells with 10 nM serotonin and test compound at 1 nM–10 µM. Measure IC50 via luminescence inhibition (e.g., Ki = 47 nM using radioligand binding with H-LSD) . Compare selectivity against other 5-HT subtypes (e.g., 5-HT1A, 5-HT2B) to confirm specificity .

Q. How can contradictory data on its biological activity be resolved?

- Methodological Answer : Discrepancies may arise from substituent positioning (e.g., chloro vs. methoxy groups) or assay conditions. Use structure-activity relationship (SAR) studies to compare derivatives. For example, replace the 5-chloro group with methoxy and evaluate receptor binding affinity shifts. Cross-validate results using orthogonal assays (e.g., β-arrestin recruitment vs. cAMP inhibition) .

Q. What in vivo models are suitable for studying its pharmacokinetics and efficacy?

- Methodological Answer : Use streptozotocin-induced diabetic mice to assess glucose tolerance post-administration (e.g., 10 mg/kg IP, twice daily). Measure plasma concentrations via LC-MS/MS to determine half-life (~3–5 hours). Compare insulin secretion in isolated human islets treated with 200 nM compound to confirm acute vs. chronic effects .

Q. How does the hydroxyl group influence its metabolic fate?

- Methodological Answer : The 2-hydroxybenzyl group undergoes Phase II glucuronidation, detected via liver microsome assays. Incubate with UDP-glucuronic acid and analyze metabolites using UPLC-QTOF-MS. Compare with analogues lacking the hydroxyl group to identify metabolic stability differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.